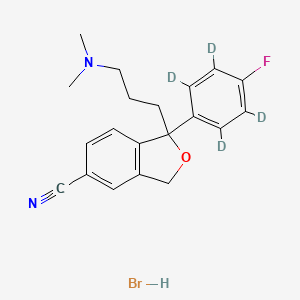

Citalopram-d4 Hydrobromure

Vue d'ensemble

Description

Applications De Recherche Scientifique

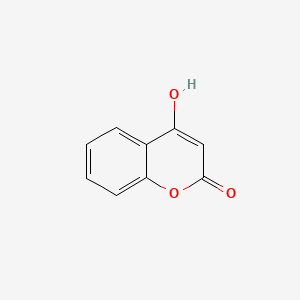

Le 2,8-quinoléinediol a une large gamme d’applications en recherche scientifique :

Chimie : Il est utilisé comme élément constitutif dans la synthèse de divers composés hétérocycliques.

Mécanisme D'action

Le mécanisme d’action du 2,8-quinoléinediol implique son interaction avec diverses cibles moléculaires et voies. En tant que dérivé de la quinolone, il peut interagir avec la gyrase de l’ADN bactérien et la topoisomérase IV, inhibant ainsi leur activité et présentant ainsi des propriétés antibactériennes. De plus, ses groupes hydroxyle lui permettent de participer à des réactions redox, contribuant ainsi à son activité biologique .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

Citalopram-d4 Hydrobromide plays a significant role in biochemical reactions, particularly in the inhibition of serotonin reuptake. It interacts with several biomolecules, including the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft. By inhibiting SERT, Citalopram-d4 Hydrobromide increases the availability of serotonin in the synaptic cleft, enhancing serotonergic transmission. Additionally, it has been shown to act as an antagonist of nicotinic acetylcholine receptors .

Cellular Effects

Citalopram-d4 Hydrobromide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to increase neurogenesis and reduce oxidative stress in neuronal cells . The compound also affects the processing of amyloid-β precursor protein, which is relevant in the context of Alzheimer’s disease . By modulating these cellular processes, Citalopram-d4 Hydrobromide can impact overall cell function and health.

Molecular Mechanism

The molecular mechanism of Citalopram-d4 Hydrobromide involves the inhibition of serotonin reuptake by binding to the serotonin transporter (SERT). This binding prevents the reabsorption of serotonin into the presynaptic neuron, thereby increasing its availability in the synaptic cleft . The compound’s selectivity for serotonin reuptake inhibition is higher compared to other SSRIs, with minimal effects on dopamine and norepinephrine transporters . Additionally, Citalopram-d4 Hydrobromide has been shown to interact with nicotinic acetylcholine receptors, further influencing neurotransmission .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Citalopram-d4 Hydrobromide can change over time. Studies have shown that the compound remains stable and effective over extended periods, with sustained-release formulations providing consistent bioavailability . Long-term administration of Citalopram-d4 Hydrobromide has been associated with continuous suppression of serotonin synthesis and content in the brain . These temporal effects are crucial for understanding the compound’s pharmacokinetics and pharmacodynamics in research settings.

Dosage Effects in Animal Models

The effects of Citalopram-d4 Hydrobromide vary with different dosages in animal models. Acute administration of the compound has been shown to induce anxiogenic effects, while repeated administration leads to anxiolytic effects . High doses of Citalopram-d4 Hydrobromide have been associated with toxic effects, particularly in models of epilepsy . These dosage-dependent effects highlight the importance of careful dosing in experimental studies to avoid adverse outcomes.

Metabolic Pathways

Citalopram-d4 Hydrobromide is primarily metabolized in the liver through N-demethylation by cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4 . The main metabolite, demethylcitalopram, retains some pharmacological activity but is less potent than the parent compound. The metabolic pathways involved in the degradation of Citalopram-d4 Hydrobromide are essential for understanding its pharmacokinetics and potential drug interactions.

Transport and Distribution

Citalopram-d4 Hydrobromide is transported and distributed within cells and tissues through various mechanisms. The compound has a volume of distribution of approximately 12 L/kg and binds to plasma proteins at a rate of about 80% . Its distribution is influenced by its lipophilicity, allowing it to cross the blood-brain barrier and exert its effects on the central nervous system. The transport and distribution properties of Citalopram-d4 Hydrobromide are critical for its efficacy as an antidepressant and research tool.

Subcellular Localization

The subcellular localization of Citalopram-d4 Hydrobromide is primarily within the synaptic cleft, where it exerts its inhibitory effects on serotonin reuptake. The compound’s localization is directed by its interaction with the serotonin transporter (SERT), which is predominantly found in the presynaptic neuron membrane . This specific targeting ensures that Citalopram-d4 Hydrobromide effectively modulates serotonergic transmission, contributing to its antidepressant effects.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le 2,8-quinoléinediol peut être synthétisé par différentes méthodes. Une méthode courante consiste à faire réagir la 8-hydroxyquinoléine avec un agent oxydant. Une autre méthode consiste à utiliser la quinoléine-2,8-dione comme matière première, qui est ensuite réduite pour former le 2,8-quinoléinediol .

Méthodes de production industrielle : La production industrielle du 2,8-quinoléinediol implique généralement une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Les détails spécifiques de ces procédés industriels sont souvent protégés par des secrets commerciaux et peuvent varier d’un fabricant à l’autre .

Analyse Des Réactions Chimiques

Le 2,8-quinoléinediol subit divers types de réactions chimiques en raison de la présence de groupes hydroxyle et de la structure cyclique de la quinoléine :

Oxydation : Il peut être oxydé pour former de la quinoléine-2,8-dione.

Réduction : Le composé peut être réduit pour former différents dérivés d’hydroquinoléine.

Substitution : Il peut subir des réactions de substitution électrophile, en particulier au niveau du cycle quinoléique.

Estérification : Réaction avec des acides carboxyliques pour former des esters.

Éthérification : Réaction avec des halogénoalcanes pour former des éthers.

Comparaison Avec Des Composés Similaires

Le 2,8-quinoléinediol peut être comparé à d’autres composés similaires tels que :

8-Hydroxyquinoléine : Structure similaire mais sans le second groupe hydroxyle en position 2.

2,4-Quinoléinediol : Possède des groupes hydroxyle en positions 2 et 4 au lieu de 2 et 8.

8-Hydroxycarbostyrile : Autre forme tautomère du 2,8-quinoléinediol.

La particularité du 2,8-quinoléinediol réside dans son schéma d’hydroxylation spécifique, qui lui confère des propriétés chimiques et biologiques distinctes par rapport à ses analogues .

Propriétés

IUPAC Name |

1-[3-(dimethylamino)propyl]-1-(2,3,5,6-tetradeuterio-4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN2O.BrH/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20;/h4-9,12H,3,10-11,14H2,1-2H3;1H/i5D,6D,7D,8D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIHMBLDNRMIGDW-VBMPRCAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C2(C3=C(CO2)C=C(C=C3)C#N)CCCN(C)C)[2H])[2H])F)[2H].Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22BrFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219803-58-3 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219803-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Disodium;2-[carbamimidoyl(methyl)amino]acetate;dihydrogen phosphate;tetrahydrate](/img/structure/B602361.png)

![[(2R,5R)-5-(4-Amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-morpholin-4-ylphosphinate;cyclohexyl-(N-cyclohexyl-C-morpholin-4-ylcarbonimidoyl)azanium](/img/structure/B602368.png)